molecular formula C13H10N4S B2516833 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione CAS No. 2034285-12-4

4-(pyridin-4-ylamino)quinazoline-2(1H)-thione

Cat. No.: B2516833
CAS No.: 2034285-12-4
M. Wt: 254.31
InChI Key: WQVPWDGQKANGHA-UHFFFAOYSA-N
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Properties

IUPAC Name

4-(pyridin-4-ylamino)-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c18-13-16-11-4-2-1-3-10(11)12(17-13)15-9-5-7-14-8-6-9/h1-8H,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVPWDGQKANGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of anthranilic acid with amides, leading to the formation of quinazoline derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-(pyridin-4-ylamino)quinazoline-2(1H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The specific pathways involved may include the inhibition of tyrosine kinases and other signaling molecules.

Comparison with Similar Compounds

Similar compounds to 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione include other quinazoline derivatives such as quinazolin-2,4-dione and N6-(ferrocenmethyl)quinazoline-2,4,6-triamine . These compounds share similar structural features but may differ in their biological activities and specific applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

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